molecular formula C8H9ClN2O2 B15296750 2-chloro-N-(6-methoxypyridin-2-yl)acetamide

2-chloro-N-(6-methoxypyridin-2-yl)acetamide

Cat. No.: B15296750
M. Wt: 200.62 g/mol
InChI Key: MVYKWPARCKFFJS-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxypyridin-2-yl)acetamide typically involves the reaction of 2-chloro-6-methoxypyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxypyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted acetamides.

    Oxidation Reactions: Formation of corresponding oxides or hydroxylated products.

    Reduction Reactions: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-chloro-N-(6-methoxypyridin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is unique due to the combination of its chloro, methoxy, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H10ClN1O2
  • Molecular Weight : 201.64 g/mol
  • CAS Number : 1499861-25-4

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Although the precise mechanism remains under investigation, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in various physiological processes, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects against human cancer cell lines. In a study evaluating similar compounds, derivatives of acetamides exhibited significant inhibition against cancer cells, indicating that this compound may share these properties .

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. Molecular docking studies have indicated potential interactions with cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Cytotoxicity Assays
    • A study reported that derivatives similar to this compound showed IC50 values indicating moderate cytotoxicity against HepG2 and MDA-MB-231 cell lines. The findings suggest that modifications in the structure can enhance or diminish activity .
CompoundCell LineIC50 (μM)
This compoundHepG2TBD
Similar DerivativeMDA-MB-23127.1
  • Antimicrobial Testing
    • In vitro tests revealed that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
  • Docking Studies
    • Molecular docking simulations indicate that this compound can effectively bind to COX enzymes, suggesting a mechanism for its analgesic effects. The binding affinities were comparable to known analgesics like diclofenac .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N-(6-methoxypyridin-2-yl)acetamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-8-4-2-3-6(11-8)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

MVYKWPARCKFFJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)NC(=O)CCl

Origin of Product

United States

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